molecular formula C4H9O7P B1195075 D-Erythrose 4-phosphate CAS No. 585-18-2

D-Erythrose 4-phosphate

Cat. No. B1195075
CAS RN: 585-18-2
M. Wt: 200.08 g/mol
InChI Key: NGHMDNPXVRFFGS-IUYQGCFVSA-N
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Description

Synthesis Analysis

The synthesis of D-erythrose 4-phosphate involves the phosphorylation of a suitable blocked derivative of D-erythrose, leading to this compound dimethyl acetal, which is obtained by mild acid hydrolysis of the acetal. Another notable synthesis method is the one-step synthesis through the lead tetraacetate oxidation of D-glucose 6-phosphate (Ballou, 1963).

Molecular Structure Analysis

Nuclear magnetic resonance (NMR) studies reveal that a concentrated aqueous solution of this compound consists of an equilibrium mixture of the monomeric aldehyde and hydrated aldehyde forms, alongside three major dimeric forms. These dimers have been identified as asymmetrically substituted 1,3-dioxane and 1,3-dioxolane structures, providing detailed insights into its molecular configuration (Duke, Macleod, & Williams, 1981).

Chemical Reactions and Properties

This compound is susceptible to enzymatic reactions, such as condensation with dihydroxyacetone phosphate in the presence of rabbit muscle aldolase to yield sedoheptulose diphosphate and with phosphoenolypyruvate in the presence of enzymes from Escherichia coli to yield dehydroshikimic acid. Its chemical reactivity underscores its role in biosynthetic pathways (Ballou, 1963).

Physical Properties Analysis

The physical properties of this compound, such as its sensitivity to acid and base treatment, have been characterized. For example, it undergoes hydrolysis with the formation of inorganic phosphate in acidic conditions and rapid but incomplete elimination of phosphate under alkaline conditions (Ballou, 1963).

Chemical Properties Analysis

The chemical properties of this compound include its oxidation by D-glyceraldehyde 3-phosphate dehydrogenase and rapid condensation reactions under enzymatic conditions. These properties are critical for its participation in metabolic pathways, demonstrating its biochemical significance (Ballou, 1963).

Scientific Research Applications

  • Preparation and Properties : D-Erythrose 4-phosphate can be prepared by phosphorylating D-erythrose, leading to its dimethyl acetal form and obtained in its free form via mild acid hydrolysis. Its sensitivity to acid and alkaline conditions and its oxidation properties have been detailed (Ballou, 1963).

  • Metabolism in Microorganisms : It plays a role in the metabolism of microorganisms, including its utilization by mammalian liver slices and as an intermediate in the pentose phosphate pathway and shikimic acid biosynthesis (Hiatt & Horecker, 1956).

  • Biosynthesis Studies : In Methanocaldococcus jannaschii, research has demonstrated the absence of this compound in the pentose phosphate pathway, suggesting alternative metabolic pathways (Grochowski, Xu, & White, 2005).

  • Enzymatic Studies : Studies have characterized enzymes that catalyze the isomerization and epimerization of this compound, providing insights into its biochemical transformations (Terada et al., 1985).

  • Regulation of the MEP Pathway in Plants : this compound is involved in the methyl-D-erythritol 4-phosphate pathway in plants, important for the biosynthesis of natural compounds and potential target for herbicides and antimicrobial drugs (Cordoba, Salmi, & León, 2009).

  • Synthesis and Assay Methods : Various methods for the synthesis and assay of this compound have been developed, contributing to its study in biochemical and enzymatic processes (Baxter, Perlin, & Simpson, 1959).

Biochemical Analysis

Biochemical Properties

D-Erythrose 4-phosphate is involved in various biochemical reactions. It acts as a substrate for several enzymes, including transaldolase and fructose-bisphosphate aldolase. Transaldolase catalyzes the formation of this compound and fructose 6-phosphate from sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate . In the Calvin cycle, fructose-bisphosphate aldolase catalyzes the formation of sedoheptulose 1,7-bisphosphate from this compound and dihydroxyacetone phosphate . Additionally, this compound is a precursor in the shikimate pathway, where it reacts with phosphoenolpyruvate to form 3-deoxy-D-arabinoheptulosonate-7-phosphate, catalyzed by DAHP synthase .

Cellular Effects

This compound influences various cellular processes. It is involved in the biosynthesis of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan, which are essential for protein synthesis and other cellular functions . This compound also plays a role in the metabolism of vitamin B6, contributing to the synthesis of pyridoxal phosphate, an important coenzyme in many enzymatic reactions . Furthermore, this compound affects cell signaling pathways and gene expression by serving as a precursor for several biomolecules involved in these processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions and enzymatic reactions. It binds to enzymes such as transaldolase and fructose-bisphosphate aldolase, facilitating the transfer of carbon units between sugar phosphates . In the shikimate pathway, this compound reacts with phosphoenolpyruvate to form 3-deoxy-D-arabinoheptulosonate-7-phosphate, a key intermediate in the biosynthesis of aromatic amino acids . Additionally, this compound is involved in the production of erythronate-4-phosphate through the action of erythrose-4-phosphate dehydrogenase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions but may degrade under extreme pH or temperature . Long-term studies have shown that this compound can influence cellular function by altering metabolic flux and gene expression . In vitro and in vivo studies have demonstrated that this compound can affect the stability and activity of enzymes involved in its metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it supports normal cellular functions by participating in essential metabolic pathways . At high doses, this compound may exhibit toxic effects, including disruptions in metabolic processes and enzyme activities . Studies have shown that excessive amounts of this compound can lead to adverse effects on cellular metabolism and overall health .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the pentose phosphate pathway and the Calvin cycle . In the pentose phosphate pathway, it is formed from sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate through the action of transaldolase . In the Calvin cycle, this compound is produced from fructose 6-phosphate and glyceraldehyde 3-phosphate by the enzyme fructose-bisphosphate aldolase . Additionally, this compound is a precursor in the shikimate pathway, contributing to the biosynthesis of aromatic amino acids .

Transport and Distribution

Within cells, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions ensure that this compound reaches its target sites within the cell, where it participates in metabolic reactions . The localization and accumulation of this compound are regulated by its interactions with other biomolecules and cellular structures .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it performs its biochemical functions. In plants, it is primarily found in plastids, where it participates in the Calvin cycle and the shikimate pathway . In other organisms, this compound may be localized in different cellular compartments depending on the specific metabolic pathways it is involved in . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles .

properties

IUPAC Name

[(2R,3R)-2,3-dihydroxy-4-oxobutyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h1,3-4,6-7H,2H2,(H2,8,9,10)/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHMDNPXVRFFGS-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C=O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](C=O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Erythrose 4-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001321
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

585-18-2
Record name Erythrose, 4-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=585-18-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Erythrose 4-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-erythrose 4-phosphate
Source DrugBank
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ERYTHROSE 4-PHOSPHATE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2156QF7O8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name D-Erythrose 4-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001321
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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